molecular formula C11H14FN3S B11753107 [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11753107
M. Wt: 239.31 g/mol
InChI Key: LMYUJAMPJINUCN-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a heterocyclic compound that features both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling of the Rings: The final step involves coupling the pyrazole and thiophene rings through a nucleophilic substitution reaction, where the amine group on the pyrazole reacts with a halogenated thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom in the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted derivatives where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its heterocyclic structure.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine exerts its effects is likely related to its ability to interact with biological targets such as enzymes or receptors. The pyrazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-1H-pyrazol-5-yl)methyl][(5-chlorothiophen-2-yl)methyl]amine
  • [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-bromothiophen-2-yl)methyl]amine

Uniqueness

[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the presence of both a fluorine atom and an ethyl group, which can influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, while the ethyl group can affect its steric properties.

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine

InChI

InChI=1S/C11H14FN3S/c1-2-15-9(5-6-14-15)7-13-8-10-3-4-11(12)16-10/h3-6,13H,2,7-8H2,1H3

InChI Key

LMYUJAMPJINUCN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=C(S2)F

Origin of Product

United States

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